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Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional

conformity, thickness control at the angstrom level, and uniformity over large areas. These

characteristics make it a critical process in the fabrication of advanced semiconductor devices,

optical coatings, and protective layers. A key component of any ALD process is the selection of

appropriate precursor materials.

Trimethylaluminium (TMA), Al(CH₃)₃, is the most widely used and studied aluminum precursor

for the ALD of aluminum-containing films such as aluminum oxide (Al₂O₃) and aluminum nitride

(AlN). However, TMA is highly pyrophoric, meaning it can spontaneously ignite in air, which

poses significant handling and safety challenges.

To mitigate these risks, TMA is often used in the form of a Lewis acid-base adduct.

Trimethyl(triethylamine)aluminium, an adduct of TMA and triethylamine (NEt₃), is one such

compound. The triethylamine ligand stabilizes the electron-deficient TMA molecule, reducing its

pyrophoricity and making it safer to handle and deliver to the ALD reactor. Inside the reactor,

the adduct can dissociate, releasing TMA to participate in the surface reactions.
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These application notes provide a comprehensive overview of the use of

Trimethyl(triethylamine)aluminium as a precursor for ALD, with a focus on the deposition of

Al₂O₃ and AlN. The protocols provided are based on the well-established chemistry of TMA,

with considerations for the use of the triethylamine adduct as the source material.

Precursor Properties: Trimethylaluminium (TMA) vs.
Trimethyl(triethylamine)aluminium
The choice of precursor is critical for a successful ALD process. While TMA is the reactive

species at the substrate surface, the use of its triethylamine adduct affects handling and

delivery.

Property Trimethylaluminium (TMA)
Trimethyl(triethylamine)alu
minium

Chemical Formula
Al₂(CH₃)₆ (dimer in liquid/gas

phase)
(CH₃)₃Al·N(C₂H₅)₃

Appearance Colorless liquid
Colorless liquid or solid

(depending on purity)

Molar Mass 72.09 g/mol (monomer) 173.28 g/mol [1]

Key Hazard
Pyrophoric (ignites

spontaneously in air)[2]

Reduced pyrophoricity, safer to

handle

Vapor Pressure High
Lower than TMA, requires

appropriate delivery system

Role in ALD
Direct precursor for Al

deposition

A stabilized source for the

delivery of TMA to the reactor

Applications in Atomic Layer Deposition
Trimethyl(triethylamine)aluminium is primarily used as a safer alternative to TMA for

depositing high-quality aluminum-containing thin films.

Aluminum Oxide (Al₂O₃) Deposition
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Al₂O₃ films grown by ALD are known for their excellent dielectric properties, thermal stability,

and barrier performance. They are widely used in:

Gate dielectrics in transistors[2]

Passivation layers for solar cells and other electronic devices[2]

Encapsulation layers for OLEDs and other sensitive components

Moisture and gas barriers for flexible electronics and pharmaceutical packaging

Aluminum Nitride (AlN) Deposition
AlN is a wide-bandgap semiconductor with high thermal conductivity, making it suitable for:

Dielectric layers in high-power and high-frequency devices[3]

Buffer layers for the growth of other nitride semiconductors (e.g., GaN)[4]

Piezoelectric materials in MEMS and sensors

Heat-spreading layers in electronic packaging[5]

Experimental Protocols
The following are generalized protocols for the ALD of Al₂O₃ and AlN using a TMA source,

which can be adapted for Trimethyl(triethylamine)aluminium with adjustments to the

precursor delivery temperature and pulse times to achieve saturation.

Protocol for Al₂O₃ ALD using TMA and Water (H₂O)
This is the most common and well-characterized ALD process.

Materials and Equipment:

ALD reactor

Substrate (e.g., silicon wafer)
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Trimethyl(triethylamine)aluminium precursor

Deionized water (H₂O) as the co-reactant

High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas

Experimental Parameters:

Parameter Value Notes

Substrate Temperature 150 - 300 °C
A typical ALD window for this

process.

Precursor Temperature 20 - 40 °C

Adjust to achieve adequate

vapor pressure for delivery.

May need to be higher for the

adduct.

TMA Pulse Time 0.1 - 1.0 s

Should be long enough to

achieve self-limiting surface

reaction.

N₂ Purge Time 1 5 - 30 s

Sufficient time to remove

unreacted precursor and

byproducts.

H₂O Pulse Time 0.1 - 1.0 s
To fully react with the surface-

adsorbed TMA.

N₂ Purge Time 2 5 - 30 s
To remove unreacted water

and byproducts.

Growth per Cycle (GPC) ~1.0 - 1.2 Å/cycle Varies with temperature.

Procedure:

Load the substrate into the ALD reactor.

Heat the substrate to the desired deposition temperature.
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Heat the Trimethyl(triethylamine)aluminium precursor to the desired temperature.

Execute the ALD cycles as defined by the pulse and purge times.

Repeat the cycles until the desired film thickness is achieved.

Protocol for AlN ALD using TMA and Ammonia (NH₃)
The deposition of AlN often requires higher temperatures or plasma enhancement to achieve

high-quality films.

Materials and Equipment:

ALD reactor (thermal or plasma-enhanced)

Substrate (e.g., silicon wafer)

Trimethyl(triethylamine)aluminium precursor

Ammonia (NH₃) as the nitrogen source

High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas

Experimental Parameters (Thermal ALD):
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Parameter Value Notes

Substrate Temperature 350 - 500 °C

Higher temperatures are

needed for thermal activation

of NH₃.[3]

Precursor Temperature 20 - 40 °C
Adjust for adequate vapor

pressure.

TMA Pulse Time 0.5 - 2.0 s Ensure saturation.

N₂ Purge Time 1 10 - 60 s

Longer purge times may be

needed at higher

temperatures.

NH₃ Pulse Time 1.0 - 5.0 s

Longer pulses are often

required for complete surface

reaction.[3]

N₂ Purge Time 2 10 - 60 s
Remove unreacted NH₃ and

byproducts.

GPC 0.5 - 1.0 Å/cycle

Highly dependent on

temperature and other process

conditions.[3]

Procedure:

Load the substrate into the ALD reactor.

Heat the substrate to the desired high temperature.

Heat the Trimethyl(triethylamine)aluminium precursor.

Perform the ALD cycles as specified.

Continue cycling to reach the target thickness.

Visualizations
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ALD Workflow and Signaling Pathway
The following diagrams illustrate the fundamental processes occurring during ALD.
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Half-Reaction 1: TMA Pulse

Purge 1

Half-Reaction 2: H₂O Pulse

Purge 2

Pulse Trimethylaluminium
(from adduct)

TMA adsorbs on
-OH surface groups

Methane (CH₄)
byproduct released

Purge with N₂/Ar to remove
excess TMA and CH₄

Pulse Water (H₂O) H₂O reacts with surface
-CH₃ groups

Methane (CH₄)
byproduct released

Purge with N₂/Ar to remove
excess H₂O and CH₄

Start New Cycle
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Half-Reaction 1: TMA Pulse

Purge 1

Half-Reaction 2: NH₃ Pulse

Purge 2

Pulse Trimethylaluminium
(from adduct)

TMA adsorbs on
-NH₂ surface groups

Methane (CH₄)
byproduct released

Purge with N₂/Ar to remove
excess TMA and CH₄

Pulse Ammonia (NH₃) NH₃ reacts with surface
-CH₃ groups

Methane (CH₄)
byproduct released

Purge with N₂/Ar to remove
excess NH₃ and CH₄

Start New Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12655106#application-of-trimethyl-triethylamine-
aluminium-in-atomic-layer-deposition-ald]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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